molecular formula C13H16BrNO2 B2450345 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326874-72-9

7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2450345
CAS RN: 1326874-72-9
M. Wt: 298.18
InChI Key: KNCLCOQBYGBSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as BDBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BDBO belongs to the family of benzoxazepines, which are heterocyclic compounds that exhibit a wide range of biological activities.

Scientific Research Applications

7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been studied for its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems, including GABA, serotonin, and dopamine. 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including GABA, serotonin, and dopamine. 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to exhibit antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is also relatively non-toxic, making it suitable for in vitro and in vivo experiments. However, 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several limitations. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has not been extensively studied in humans, and its safety and efficacy have not been fully established.

Future Directions

There are several future directions for the study of 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. One potential direction is the development of 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one derivatives with improved pharmacological properties. Another direction is the study of 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in animal models of neurodegenerative diseases, to further explore its potential as a treatment for these conditions. Additionally, the study of 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in human clinical trials is needed to establish its safety and efficacy as a potential therapeutic agent.

Synthesis Methods

The synthesis of 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves a multi-step process that starts with the reaction of 2,4-dichlorobenzoic acid with tert-butylamine to form 2,4-dichlorobenzamide. This intermediate is then reacted with potassium tert-butoxide to form the corresponding tert-butyl ester. The ester is then reacted with 4-bromoaniline to form the 4-bromo-2-tert-butylbenzamide intermediate. Finally, this intermediate is cyclized using phosphorous oxychloride to form 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one.

properties

IUPAC Name

7-bromo-4-tert-butyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)15-7-9-6-10(14)4-5-11(9)17-8-12(15)16/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCLCOQBYGBSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC2=C(C=CC(=C2)Br)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.